2,3-Dibromo-6-fluorobenzyl alcohol

Descripción general

Descripción

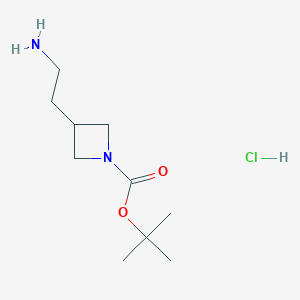

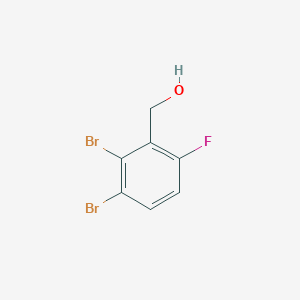

“2,3-Dibromo-6-fluorobenzyl alcohol” is a chemical compound with the CAS Number: 1806294-99-4 . It has a molecular weight of 283.92 and its IUPAC name is (2,3-dibromo-6-fluorophenyl)methanol . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2,3-Dibromo-6-fluorobenzyl alcohol” is 1S/C7H5Br2FO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

“2,3-Dibromo-6-fluorobenzyl alcohol” is a solid at room temperature . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Organic Chemistry

In organic chemistry, 2,3-Dibromo-6-fluorobenzyl alcohol serves as a building block for the synthesis of complex organic compounds. It can undergo various organic reactions, such as Grignard reactions, to form new carbon-carbon bonds. This compound is also used in radical reactions, where the bromine atoms act as radical initiators to facilitate chain reactions for the synthesis of polymers or other organic materials .

Materials Science

The application of 2,3-Dibromo-6-fluorobenzyl alcohol in materials science is linked to its ability to act as a precursor for the synthesis of advanced materials. Its incorporation into polymers can enhance the material’s thermal stability and flame retardancy. Additionally, it can be used to modify the surface properties of materials, such as increasing hydrophobicity or adding antimicrobial features .

Analytical Chemistry

In analytical chemistry, 2,3-Dibromo-6-fluorobenzyl alcohol can be used as a standard or reagent in various analytical techniques. It may serve as a reference compound in chromatography for the separation and identification of similar organic compounds. Its unique structure allows it to be a marker in spectroscopic analysis, aiding in the elucidation of molecular structures .

Life Science Research

This compound finds applications in life science research, particularly in the study of cell biology and biochemistry. It can be used to investigate the role of halogenated compounds in biological systems, such as their interaction with enzymes or receptors. Researchers may also explore its potential as a probe for imaging techniques due to its fluorine atom, which is useful in ^19F NMR spectroscopy .

Chromatography

2,3-Dibromo-6-fluorobenzyl alcohol: is utilized in chromatography as a component in the synthesis of stationary phases or as a derivatization agent to improve the detection of less reactive compounds. Its structure can influence the retention time of molecules in gas chromatography, making it a useful tool for method development and optimization .

Safety and Hazards

The safety information for “2,3-Dibromo-6-fluorobenzyl alcohol” includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

Mecanismo De Acción

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway, depending on the degree of substitution at the benzylic position . This involves a nucleophilic substitution reaction, where a nucleophile attacks the carbon atom at the benzylic position, leading to the formation of a new bond .

Action Environment

The action, efficacy, and stability of 2,3-Dibromo-6-fluorobenzyl alcohol can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances in the environment .

Propiedades

IUPAC Name |

(2,3-dibromo-6-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWOZJXFWAMFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CO)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-6-fluorobenzyl alcohol | |

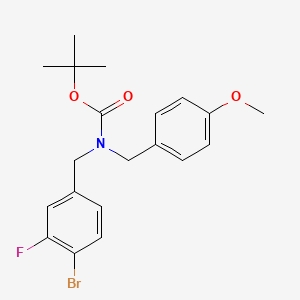

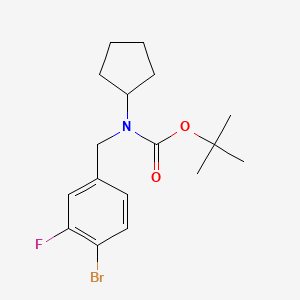

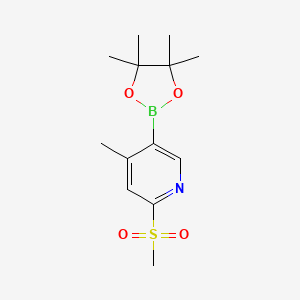

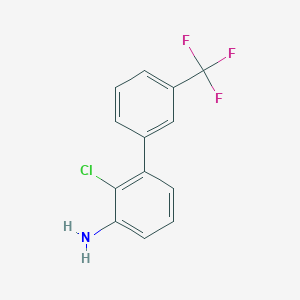

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Bromo-2-cyano-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410294.png)